REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([S:18]([OH:21])(=[O:20])=[O:19])[C:7]2[CH:8]=[CH:9][CH:10]=[C:11]([S:14]([OH:17])(=[O:16])=[O:15])[C:12]=2[CH:13]=1)([O-])=O.S(=O)(=O)(O)O.C([O-])=O.[Na+]>[Pd].O>[NH2:1][C:4]1[CH:5]=[C:6]([S:18]([OH:21])(=[O:20])=[O:19])[C:7]2[CH:8]=[CH:9][CH:10]=[C:11]([S:14]([OH:17])(=[O:16])=[O:15])[C:12]=2[CH:13]=1 |f:2.3|
|
Name
|
20.6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
magnesium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=2C=CC=C(C2C1)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter cake is washed with dilute sulphuric acid until only the catalyst
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=2C=CC=C(C2C1)S(=O)(=O)O)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |